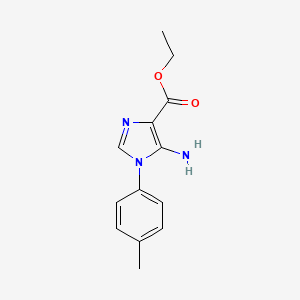

ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate, also known as EAMC, is an organic compound composed of a phenyl group and an imidazole ring. It is a small molecule that has been used in scientific research for a variety of applications.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibits potent antileishmanial activity. In vitro studies demonstrated that compound 13 effectively inhibits Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The same compound shows promise as an antimalarial agent. In vivo experiments using Plasmodium berghei-infected mice revealed that compounds 14 and 15 significantly suppressed parasite growth. Compound 15 achieved an impressive 90.4% suppression .

NPY5 Antagonism

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate has been investigated as an NPY5 antagonist. This receptor subtype plays a role in various physiological processes, making it a potential target for therapeutic interventions .

Antibacterial Activity

Derivatives of this compound, such as 5-amino-1-pyrazinyl-3-carboxamidopyrazole, exhibit broad-spectrum antibacterial activity. Researchers have identified it as a potent antibacterial agent, suggesting its potential in combating bacterial infections .

Molecular Docking Studies

Computational studies using molecular docking techniques have explored the interactions between this compound and specific protein targets. For instance, docking studies on Lm-PTR1 (complexed with Trimethoprim) justified its superior antileishmanial activity .

Synthesis of Related Compounds

Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate serves as a precursor for synthesizing other pyrazole derivatives. Researchers have used it as a building block to create novel compounds with potential pharmacological applications .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 5-amino-pyrazoles, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The compound’s molecular weight of 1691811 suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.

Result of Action

Similar compounds, such as 5-amino-pyrazoles, have been used as potent reagents in organic and medicinal synthesis, suggesting that they may have significant effects at the molecular and cellular level .

Action Environment

It is known that the compound is sensitive to acid, alkali, and oxygen , suggesting that its action may be influenced by the pH and oxygen levels in its environment.

properties

IUPAC Name |

ethyl 5-amino-1-(4-methylphenyl)imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXDSRBZMGOOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)

![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)

![N-(2-ethylhexyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2523723.png)

![(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2523724.png)